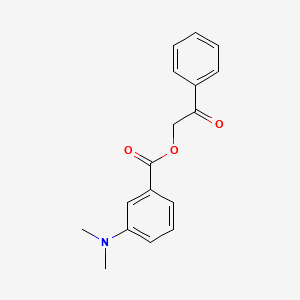
Phenacyl 3-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl 3-(dimethylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenacyl group attached to a 3-(dimethylamino)benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 3-(dimethylamino)benzoate typically involves the esterification of 3-(dimethylamino)benzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen bromide formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Phenacyl 3-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of phenacyl ketones.
Reduction: Formation of phenacyl alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Phenacyl 3-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenacyl 3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The phenacyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The dimethylamino group can enhance the compound’s binding affinity through electrostatic interactions and hydrogen bonding.
Comparison with Similar Compounds
Phenacyl 3-(dimethylamino)benzoate can be compared with other similar compounds such as:
Phenacyl bromide: Lacks the dimethylamino group, making it less versatile in certain reactions.
3-(dimethylamino)benzoic acid: Does not have the phenacyl group, limiting its reactivity in esterification reactions.
Phenacyl 4-(dimethylamino)benzoate: Similar structure but with the dimethylamino group in a different position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
55153-17-8 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
phenacyl 3-(dimethylamino)benzoate |
InChI |
InChI=1S/C17H17NO3/c1-18(2)15-10-6-9-14(11-15)17(20)21-12-16(19)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |
InChI Key |
QVQZYNUIIKYFEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















